3,5-Dichloro-D-tyrosine

Tyrosinase Melanogenesis Enzyme Kinetics

3,5-Dichloro-D-tyrosine (CAS 15924-16-0) is a non-proteinogenic, D-configured, di-halogenated tyrosine derivative essential for advanced enzymology studies. Its unique 3,5-dichloro-substitution and D-stereochemistry create a ~1000-fold decrease in residue basicity, making it an irreplaceable probe for structure-activity relationship (SAR) investigations, tyrosinase stereospecificity assays, and solid-phase peptide synthesis. Unlike the L-enantiomer or mono-halogenated analogs, this specific compound serves as a critical, biologically inert control for eosinophil peroxidase studies and enables the creation of proteolytically stable, hydrophobic peptides. Procure this high-purity research tool to ensure experimental precision in your biochemical and biophysical research.

Molecular Formula
Molecular Weight 250.08
Cat. No. B1579332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-D-tyrosine
Molecular Weight250.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-D-tyrosine: A Halogenated D-Amino Acid Tool for Enzyme Studies


3,5-Dichloro-D-tyrosine (CAS 15924-16-0) is a non-proteinogenic, halogenated derivative of the amino acid tyrosine, characterized by two chlorine atoms substituted at the 3 and 5 positions of the phenolic ring, with a D-configuration at the chiral alpha-carbon [1]. This compound is primarily utilized as a research tool in biochemical and enzymology studies, particularly as a substrate analogue or potential inhibitor for enzymes that process tyrosine, such as tyrosine hydroxylase and tyrosinase .

Why 3,5-Dichloro-D-tyrosine Cannot Be Readily Substituted


Substituting 3,5-Dichloro-D-tyrosine with a simpler analog like 3-chlorotyrosine, 3-iodotyrosine, or the natural L-tyrosine is not scientifically equivalent due to differences in halogen electronegativity, steric bulk, and stereochemistry that critically alter enzyme binding kinetics and substrate specificity [1]. Specifically, the D-enantiomer can dramatically slow catalytic turnover by tyrosinase compared to the L-form, while the di-chloro substitution on the aromatic ring profoundly affects electron density and basicity, changing its interaction with enzyme active sites by orders of magnitude [2]. These factors make the specific combination of 3,5-dichloro substitution and D-stereochemistry a unique probe for structure-activity relationship (SAR) studies [3].

Quantitative Evidence: Differentiating 3,5-Dichloro-D-tyrosine from Analogs


Stereochemistry Dictates Catalytic Efficiency: D- vs. L-Tyrosine as a Tyrosinase Substrate

3,5-Dichloro-D-tyrosine, like other D-tyrosine derivatives, exhibits drastically reduced catalytic efficiency as a substrate for tyrosinase compared to its L-enantiomer counterpart [1]. This results in a slower melanogenesis pathway, which can be exploited for inhibition studies.

Tyrosinase Melanogenesis Enzyme Kinetics

Halogen-Dependent Basicity Shift: 3,5-Dichloro vs. Non-Halogenated Tyrosine

The introduction of two chlorine atoms at the 3 and 5 positions of a tyrosyl residue leads to a substantial decrease in the basicity of the phenolic group [1]. This effect is quantifiable and crucial for understanding active site chemistry.

Active Site Probing Enzyme Mechanism D-Amino Acid Oxidase

Enantiomeric Comparison: 3,5-Dichloro-D-tyrosine vs. 3,5-Dichloro-L-tyrosine

The D- and L- enantiomers of 3,5-dichlorotyrosine are chemically identical but exhibit distinct biological interactions. The L-enantiomer (3,5-Dichloro-L-tyrosine) is a recognized substrate for the enzyme eosinophil peroxidase , whereas the D-enantiomer is not. This difference in enzyme recognition is a primary differentiator.

Chiral Chemistry Enzyme Substrate Tyrosine Derivatives

Inhibition Profile of Dihalogenated Tyrosines: Comparative IC50 Values

Data on the dihalogenated tyrosine class indicates that halogen type and substitution pattern significantly modulate potency against tyrosine hydroxylase. While specific Ki/IC50 data for 3,5-Dichloro-D-tyrosine is limited in public literature, the inhibitory activity of its diiodinated counterpart provides a benchmark for halogen-dependent potency .

Tyrosine Hydroxylase Inhibition Catecholamine Synthesis Inhibitor Potency

Validated Research Applications for 3,5-Dichloro-D-tyrosine


Enzymology: Probing Active Site Basicity and Halogen Effects

Ideal for structure-function studies where a quantifiable shift in residue basicity is needed. The compound can be used as a precursor for site-specific incorporation (via chemical modification or amber suppression) to generate a 3,5-dichlorotyrosyl residue in an enzyme active site, resulting in a ~1000-fold decrease in basicity that can be correlated with catalytic activity changes [1].

Stereochemical Control in Melanogenesis Research

Serves as a D-configured substrate analog for tyrosinase. It can be used to differentiate between stereospecific pathways of melanin synthesis, where the D-enantiomer initiates a slower, less efficient pathway compared to the natural L-substrate, providing a tool for investigating pigmentation mechanisms [1].

Chiral Negative Control in Peroxidase Activity Assays

When 3,5-Dichloro-L-tyrosine is employed as an eosinophil peroxidase substrate, its D-enantiomer is the chemically identical but biologically inert control. This pair is essential for confirming that observed enzymatic activity is due to stereospecific recognition [1].

Synthesis of Halogenated Peptide and Protein Analogs

As a halogenated, non-proteinogenic D-amino acid, it is a valuable building block for solid-phase peptide synthesis. Incorporating this residue allows researchers to create peptides with altered hydrophobicity, proteolytic stability, and distinct spectroscopic handles for biophysical studies [1].

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